molecular formula C22H25NO3 B5912433 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Katalognummer: B5912433
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: RMQDPKNOQYZHAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a diethylaminomethyl moiety at position 8, a hydroxyl group at position 7, and a methyl group at position 3. Coumarin derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Crystallographic studies using SHELXL () have been instrumental in resolving the three-dimensional structures of similar coumarin derivatives, enabling precise analysis of substituent effects on molecular conformation and stability.

Eigenschaften

IUPAC Name

3-benzyl-8-(diethylaminomethyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-4-23(5-2)14-19-20(24)12-11-17-15(3)18(22(25)26-21(17)19)13-16-9-7-6-8-10-16/h6-12,24H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQDPKNOQYZHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of platelet aggregation, while its anticancer properties are linked to the inhibition of specific enzymes and signaling pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Diethylaminomethyl vs. Nitro/Piperidinyl: The diethylaminomethyl group in the target compound may enhance solubility in polar solvents compared to nitro () or piperidinyl () groups, which are bulkier or more lipophilic.
  • Benzyl vs. Heterocyclic Groups : The benzyl group at C3 (target) likely increases lipophilicity and membrane permeability compared to unsubstituted () or heterocyclic-substituted analogs ().
Cytotoxicity and Anticancer Potential
  • Target Compound: While direct data is unavailable, structurally related diethylaminomethyl-containing compounds () exhibit low micromolar IC50 values against leukemia (L1210) and human T-lymphocyte (CEM) cells. For example, 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) derivatives showed IC50 values of 1–20 μM .
  • Nitro and Alkoxy Derivatives (): These compounds are intermediates in synthesizing amines but lack reported cytotoxicity, suggesting the nitro group may reduce bioactivity until reduced to an amine.
  • Diazenyl-sulfonyl Derivative (): No biological data is provided, but diazenyl groups are often associated with photodynamic therapy applications.
Antimicrobial and Antiviral Activity
  • Diethylaminomethyl Derivatives (): Moderate antimicrobial activity (MIC 25–50 μg/mL) against bacteria and fungi. Select compounds also showed antiviral activity (IC50 11–20 μM) in HEL cell cultures.
  • Dimethylamino-acryloyl Derivative (): No activity reported, but acryloyl groups may influence kinase inhibition due to electrophilic reactivity.

Physicochemical and Stability Properties

  • Solubility: The diethylaminomethyl group in the target compound likely improves water solubility compared to nitro () or benzothiazolyl () analogs, especially in acidic environments where the amino group is protonated.
  • Stability : The hydroxyl group at C7 may render the target compound susceptible to oxidation, whereas alkoxy derivatives () are more stable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.